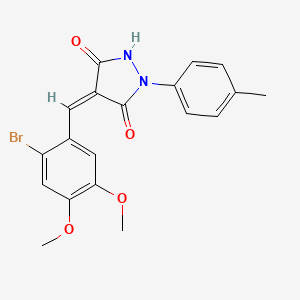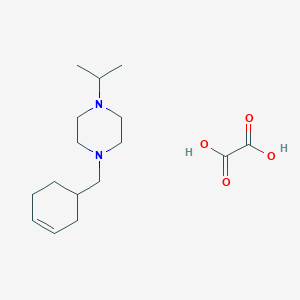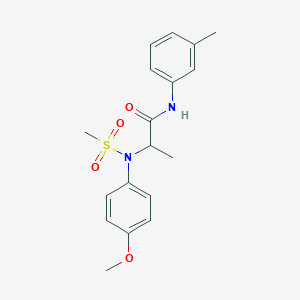
4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in cells, leading to changes in cellular processes that result in its observed effects.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits significant biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungal and bacterial pathogens, and exhibit antioxidant activity. Furthermore, it has been shown to have a low toxicity profile, making it a promising candidate for further development.
実験室実験の利点と制限
One of the advantages of using 4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione in lab experiments is its high purity and stability, which makes it easy to handle and store. Additionally, it exhibits a wide range of biological activities, making it a versatile compound for various applications. However, one of the limitations of using this compound is its relatively high cost, which may limit its widespread use in research.
将来の方向性
There are several future directions for the research and development of 4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione. Firstly, further studies are needed to elucidate the mechanism of action of the compound. Secondly, it is important to investigate the compound's potential applications in other fields, such as material science and environmental science. Finally, efforts should be made to develop more cost-effective synthesis methods for the compound, which will enable its widespread use in research.
Conclusion:
In conclusion, 4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is a promising compound that has attracted significant attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields. With continued research, this compound has the potential to make significant contributions to various scientific fields.
合成法
The synthesis of 4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione involves the reaction of 4-methylbenzaldehyde and 2-bromo-4,5-dimethoxybenzaldehyde with pyrazolidine-3,5-dione in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation reaction, followed by cyclization to form the final product.
科学的研究の応用
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, the compound has been investigated for its anticancer, antifungal, and antimicrobial properties. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been studied for its potential applications in the development of organic electronic devices.
特性
IUPAC Name |
(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-11-4-6-13(7-5-11)22-19(24)14(18(23)21-22)8-12-9-16(25-2)17(26-3)10-15(12)20/h4-10H,1-3H3,(H,21,23)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQHDIOGOXFTEM-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3Br)OC)OC)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3Br)OC)OC)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-(3-methoxyphenoxy)butoxy]quinoline](/img/structure/B5148790.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5148811.png)
![N-(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5148826.png)

![2,2'-oxybis{N'-[4-(diethylamino)benzylidene]acetohydrazide}](/img/structure/B5148830.png)
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B5148831.png)
![3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol](/img/structure/B5148839.png)
![5-[2-(benzoyloxy)ethyl]-3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium bromide](/img/structure/B5148845.png)

![ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5148860.png)
![N~1~-(sec-butyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5148865.png)
![propyl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5148877.png)
![3-{[(4-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B5148878.png)
![4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate](/img/structure/B5148879.png)